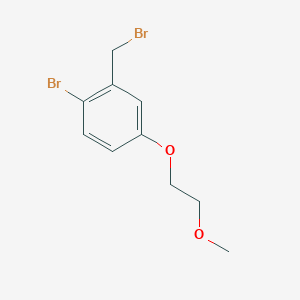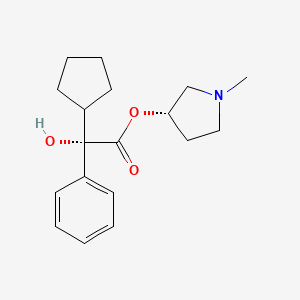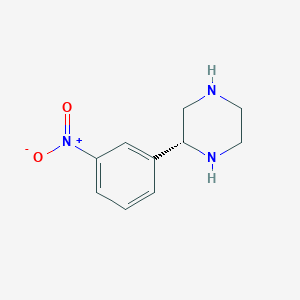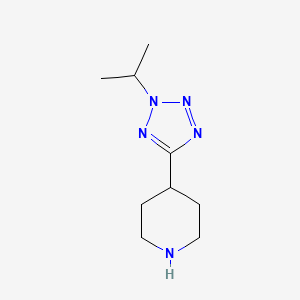
4-(2-isopropyl-2H-tetrazol-5-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-isopropyl-2H-tetrazol-5-yl)piperidine is a heterocyclic compound that contains both a piperidine ring and a tetrazole ring The piperidine ring is a six-membered ring containing one nitrogen atom, while the tetrazole ring is a five-membered ring containing four nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-isopropyl-2H-tetrazol-5-yl)piperidine typically involves the formation of the tetrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. This intermediate can then be reacted with a piperidine derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of high-throughput screening to identify the most efficient reaction conditions.
化学反応の分析
Types of Reactions
4-(2-isopropyl-2H-tetrazol-5-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the piperidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to achieve the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions may produce amine derivatives.
科学的研究の応用
4-(2-isopropyl-2H-tetrazol-5-yl)piperidine has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for various biological targets.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of 4-(2-isopropyl-2H-tetrazol-5-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to interact with biological targets in a similar manner. The piperidine ring can provide additional binding interactions, enhancing the compound’s affinity and specificity for its target.
類似化合物との比較
4-(2-isopropyl-2H-tetrazol-5-yl)piperidine can be compared to other similar compounds, such as:
4-(2H-tetrazol-5-yl)piperidine: This compound lacks the isopropyl group, which may affect its binding interactions and overall activity.
4-(2-methyl-2H-tetrazol-5-yl)piperidine: The presence of a methyl group instead of an isopropyl group can lead to differences in steric interactions and electronic properties.
4-(2H-tetrazol-5-yl)piperidine hydrochloride: The hydrochloride salt form of the compound can have different solubility and stability properties compared to the free base form.
The uniqueness of this compound lies in its specific combination of the tetrazole and piperidine rings, as well as the presence of the isopropyl group, which can influence its chemical and biological properties.
特性
分子式 |
C9H17N5 |
|---|---|
分子量 |
195.27 g/mol |
IUPAC名 |
4-(2-propan-2-yltetrazol-5-yl)piperidine |
InChI |
InChI=1S/C9H17N5/c1-7(2)14-12-9(11-13-14)8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3 |
InChIキー |
PPTUFSQIHHHYGZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1N=C(N=N1)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13887199.png)
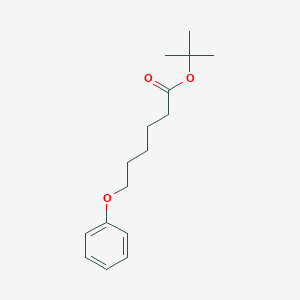
![5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13887211.png)
![2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol](/img/structure/B13887213.png)
![2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13887216.png)
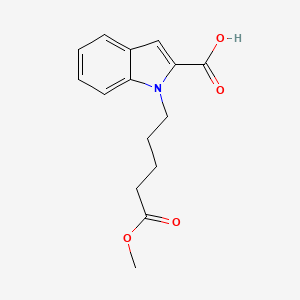


![3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine](/img/structure/B13887235.png)
